molecular formula C6H10O2 B574937 6-Oxabicyclo[3.1.0]hexane-1-methanol CAS No. 176300-40-6

6-Oxabicyclo[3.1.0]hexane-1-methanol

Cat. No.: B574937
CAS No.: 176300-40-6
M. Wt: 114.144
InChI Key: JRKHPRUFBGRXQH-UHFFFAOYSA-N
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Description

6-Oxabicyclo[310]hexane-1-methanol is an organic compound with the molecular formula C6H10O2 It is a bicyclic ether with a hydroxymethyl group attached to one of the carbon atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexane-1-methanol typically involves the epoxidation of cyclopentene followed by a ring-opening reaction. One common method is the reaction of cyclopentene with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide intermediate. This intermediate can then be subjected to a nucleophilic ring-opening reaction using methanol under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexane-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The epoxide ring can be reduced to form the corresponding diol.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid.

    Reduction: Formation of 6-Oxabicyclo[3.1.0]hexane-1,2-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexane-1-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-1-methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene oxide: Similar structure but lacks the hydroxymethyl group.

    Cyclohexene oxide: Larger ring size with similar epoxide functionality.

    1,2-Epoxycyclopentane: Similar structure but without the hydroxymethyl group.

Uniqueness

6-Oxabicyclo[3.1.0]hexane-1-methanol is unique due to the presence of both an epoxide ring and a hydroxymethyl group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-3-1-2-5(6)8-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKHPRUFBGRXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669021
Record name (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176300-40-6
Record name (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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